![molecular formula C16H17FO3 B2416688 {3-乙氧基-4-[(4-氟苄基)氧基]苯基}甲醇 CAS No. 861433-56-9](/img/structure/B2416688.png)
{3-乙氧基-4-[(4-氟苄基)氧基]苯基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is an organic compound with a complex structure that includes an ethoxy group, a fluorobenzyl group, and a phenylmethanol moiety
科学研究应用
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, potentially contributing to the development of new drugs.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the phenol derivative in the presence of a base.
Formation of the Phenylmethanol Moiety: The final step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, to form the phenylmethanol group. This can be achieved using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
作用机制
The mechanism of action of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
{3-Ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
{3-Methoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol: Similar structure but with a methoxy group instead of an ethoxy group.
{3-Ethoxy-4-[(4-bromobenzyl)oxy]phenyl}methanol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen atoms. This makes it particularly valuable in pharmaceutical research, where these properties can enhance the efficacy and safety of drug candidates.
属性
IUPAC Name |
[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOBYSHRSUIHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
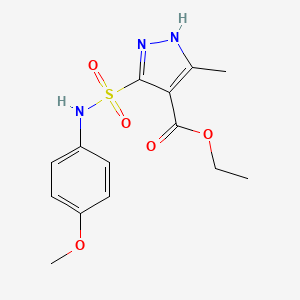
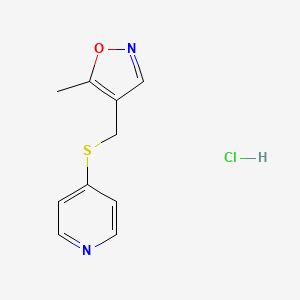

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
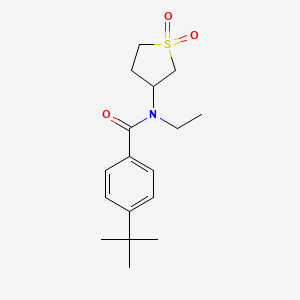
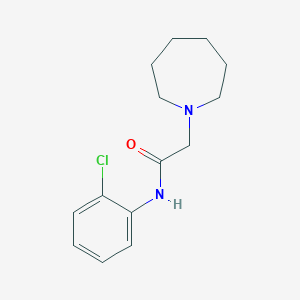
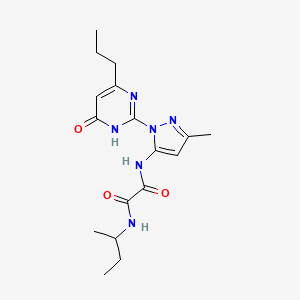
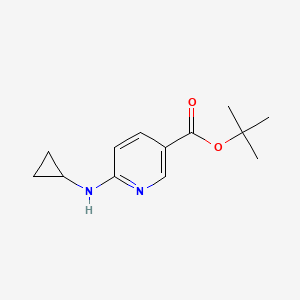
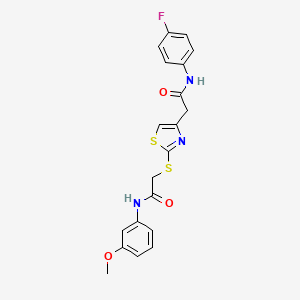
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)


